tert-Butyl 6-chloro-3,5-dioxohexanoate
Description
Contextualization within High-Value Pharmaceutical Intermediates
Tert-butyl 6-chloro-3,5-dioxohexanoate is a key intermediate primarily recognized for its role in the synthesis of cholesterol-lowering drugs, particularly statins like rosuvastatin (B1679574) and atorvastatin (B1662188). researchgate.netnih.gov The side chain of these blockbuster drugs contains a dihydroxy acid moiety, and the synthesis of this specific chiral fragment is a crucial and often challenging aspect of their total synthesis. This compound serves as a precursor to this essential side chain. researchgate.netnih.gov
The biotechnological production of downstream intermediates from this compound is considered a primary route due to advantages like high enantioselectivity, mild reaction conditions, and improved process safety and environmental profile compared to traditional chemical methods. researchgate.netnih.gov The conversion of this dioxo-ester into chiral hydroxy-esters is a pivotal step in the industrial-scale manufacturing of these widely prescribed medications.
Significance as a Versatile Chiral Synthon in Asymmetric Catalysis
The principal value of this compound in organic synthesis lies in its function as a prochiral substrate for asymmetric reduction. The two ketone groups at the 3- and 5-positions can be selectively reduced to hydroxyl groups, creating two new stereocenters. The ability to control the stereochemistry of these reductions is paramount for producing the desired enantiomerically pure intermediates required for pharmacologically active agents.
Specifically, the asymmetric reduction of this compound to tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) is a well-studied and critical transformation. researchgate.netnih.gov This resulting (S)-CHOH is itself a valuable chiral synthon. researchgate.netnih.gov Further stereoselective reduction of the remaining ketone group in (S)-CHOH yields tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH), a key chiral intermediate for the side chain of rosuvastatin. researchgate.netnih.govnih.gov The high diastereomeric excess achieved in these transformations underscores the compound's utility as a versatile building block in asymmetric synthesis. nih.gov
Overview of Academic Research Trajectories Pertaining to the Compound
Academic and industrial research has largely focused on the efficient and highly stereoselective reduction of this compound. A significant trajectory in this field is the use of biocatalysis, which offers high selectivity under mild conditions.
Initial research identified that alcohol dehydrogenases (ADHs) from microorganisms like Lactobacillus brevis (LbADH) and Lactobacillus kefir (LkADH) could catalyze the asymmetric reduction of this compound to (S)-CHOH. researchgate.netnih.gov However, the wild-type enzymes exhibited limitations, such as low catalytic activity and substrate inhibition. nih.gov
This led to a major research thrust in enzyme engineering. For instance, a tetrad mutant of LkADH (LkTADH) was developed, which showed a 42-fold improvement in specific activity compared to the wild-type enzyme. nih.gov Research has also focused on optimizing the reaction conditions to overcome challenges like the poor aqueous stability of the substrate. The development of fed-batch strategies, where the substrate is added gradually, has been successful in achieving high product concentrations (e.g., 100 g/L) and yields (94%) with excellent enantiomeric excess (99.5% e.e.). nih.gov
Another significant research avenue involves whole-cell biotransformations. An efficient process using Lactobacillus kefir was developed for the synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate. nih.gov Optimization of parameters such as temperature, pH, and substrate feeding in a fed-batch process led to substantial improvements in final product concentration and yield. nih.gov
More recent research has explored the development of self-sufficient biocatalyst systems. nih.govresearchgate.net These systems co-immobilize a carbonyl reductase with a cofactor like NADP+ on a resin. nih.govresearchgate.net This strategy facilitates in-situ cofactor regeneration, reducing the high cost associated with adding external cofactors and enhancing the industrial applicability of the enzymatic process. nih.govresearchgate.net Furthermore, co-expression systems in Escherichia coli, harboring both a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration, have been engineered to achieve very high space-time yields for the production of downstream dihydroxy intermediates. nih.gov
The table below summarizes key findings from various research efforts on the transformation of this compound and its derivatives.
| Catalyst/System | Substrate | Product | Key Findings |
| Mutant LkADH (LkTADH) | This compound | tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | 3.7-fold and 42-fold improvement in specific activity over LbADH and wild-type LkADH, respectively. A fed-batch strategy yielded 94% with 99.5% e.e. nih.gov |
| Lactobacillus kefir (whole cell) | This compound | tert-Butyl (3R, 5S) 6-chloro-dihydroxyhexanoate | Optimized fed-batch process achieved a 153% improvement in final product concentration and a 79% yield with >99% diastereomeric excess. nih.gov |
| Immobilized Carbonyl Reductase (SCR-NADP+@LX-1000HAA) | tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | Self-sufficient biocatalyst with in-situ cofactor regeneration. Achieved >99% e.e. and 98.54% yield. nih.govresearchgate.net |
| Recombinant E. coli (Carbonyl reductase & Glucose dehydrogenase) | tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | Substrate fed-batch strategy with 400 g/L of substrate resulted in a 98.5% yield and a space-time yield of 1,182.3 g L-1 day-1. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 6-chloro-3,5-dioxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYSBGCKDNJMLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)CC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439647 | |
| Record name | tert-Butyl 6-chloro-3,5-dioxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
276249-18-4 | |
| Record name | tert-Butyl 6-chloro-3,5-dioxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl 6 Chloro 3,5 Dioxohexanoate and Its Key Chiral Derivatives
Conventional Chemical Synthesis Routes to the Compound
Traditional organic chemistry provides several pathways to construct the carbon skeleton of tert-butyl 6-chloro-3,5-dioxohexanoate. These methods often involve classic condensation reactions and the use of highly reactive intermediates.
Synthesis from Meldrum's Acid Derivatives and Analogues
One notable approach for the synthesis of 3,5-dioxohexanoate esters involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a key starting material. google.comgoogle.comgoogle.com This method leverages the high acidity of the C-5 protons of Meldrum's acid, facilitating its acylation.
The general strategy involves the acylation of Meldrum's acid with a suitable acyl chloride, such as chloroacetyl chloride, in the presence of a base like pyridine. orgsyn.org The resulting acyl-Meldrum's acid derivative is a highly reactive intermediate. This intermediate can then undergo alcoholysis with tert-butanol (B103910) to yield the desired this compound. orgsyn.org The reaction with tert-butanol is typically carried out by refluxing the acyl Meldrum's acid in a suitable solvent like benzene (B151609) containing an excess of the alcohol. orgsyn.org A patent has disclosed a method for the preparation of this compound from a Meldrum's acid derivative. google.comgoogle.com
A general procedure for the synthesis of β-keto esters from Meldrum's acid is as follows: Meldrum's acid is first reacted with an acyl chloride in the presence of pyridine. The resulting acyl Meldrum's acid is then refluxed with the desired alcohol, in this case, tert-butanol, to produce the final β-keto ester. orgsyn.org
| Reactant 1 | Reactant 2 | Reagents | Product | Reference |
| Meldrum's acid | Phenylacetyl chloride | Pyridine, Dichloromethane (B109758) | 2,2-Dimethyl-5-(2-phenylacetyl)-1,3-dioxane-4,6-dione | orgsyn.org |
| Acyl Meldrum's acid | tert-Butanol | Benzene (reflux) | tert-Butyl β-keto ester | orgsyn.org |
Blaise Condensation Approaches for Substituted Hexanoates
The Blaise condensation is another significant method employed in the synthesis of precursors to this compound. This reaction involves the condensation of a nitrile with an organozinc reagent derived from an α-haloester.
A specific application of this approach is the synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. This is achieved through the Blaise condensation of (S)-4-chloro-3-hydroxy-butanenitrile with the zinc enolate of tert-butyl bromoacetate. For this reaction to proceed with a good yield, it is often necessary to protect the hydroxyl group of the butanenitrile starting material, for example, as a silyl (B83357) ether. nih.gov
Other Multistep Chemical Preparations
Beyond the direct Meldrum's acid and Blaise condensation routes, other multistep chemical preparations have been explored for the synthesis of related hexanoates. These can involve a sequence of reactions to build the carbon chain and introduce the required functional groups.
One such approach could involve the homologation of a simpler β-keto ester. For instance, methods for the one-carbon insertion into β-keto esters to form γ-keto esters have been developed, which could be adapted.
Another strategy involves the C-acylation of enolates. For example, the lithium enolate of tert-butyl acetate (B1210297) can be acylated with a suitable acyl donor to build the hexanoate (B1226103) backbone. Subsequent oxidation and chlorination steps would then be required to introduce the 3,5-dioxo and 6-chloro functionalities.
Enzymatic and Biocatalytic Strategies for Compound Synthesis
In recent years, enzymatic and biocatalytic methods have gained prominence for the synthesis of chiral molecules due to their high selectivity, mild reaction conditions, and environmental compatibility. These strategies are particularly valuable for producing the enantiomerically pure derivatives of this compound.
Biocatalytic Preparation of this compound Precursors
Chemoenzymatic approaches combine the strengths of both chemical synthesis and biocatalysis. In the context of this compound, this often involves the chemical synthesis of the diketone followed by an enzymatic reduction to create a chiral hydroxyl group.
For instance, a chemoenzymatic synthesis of all four stereoisomers of tert-butyl 6-chloro-3,5-dihydroxyhexanoate has been reported. researchgate.net The key step is a highly regio- and enantioselective single-site reduction of this compound. This can be achieved using alcohol dehydrogenase from Lactobacillus brevis (recLBADH) to produce enantiopure tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate in good yield. researchgate.net The enantiomeric (R)-2a can be prepared with high enantiomeric excess using baker's yeast reduction in a biphasic system. researchgate.net Lipases are also employed in the chemoenzymatic synthesis of chiral β-keto esters through transesterification. google.comgoogle.com
| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess | Reference |
| This compound | recLBADH | tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | 72% | >99% | researchgate.net |
| This compound | Baker's yeast | tert-Butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate | 50% | 90-94% | researchgate.net |
Whole-Cell Biotransformations for Compound Production
Whole-cell biotransformations utilize intact microorganisms as catalysts, offering the advantage of containing the necessary enzymes and cofactors for a particular reaction sequence. Several microorganisms have been identified for their ability to stereoselectively reduce this compound.
Lactobacillus kefir has been shown to be effective in the asymmetric synthesis of tert-butyl (3R, 5S)-6-chloro-3,5-dihydroxyhexanoate from the corresponding diketone. nih.gov An efficient fed-batch process for the cultivation of Lactobacillus kefir cells has been developed to improve the space-time yield and final enzyme activity for this biotransformation. nih.gov The health benefits of Lactobacillus species from kefir are also widely studied. nih.gov
Saccharomyces cerevisiae (baker's yeast) is another commonly used microorganism for the reduction of ketones. nih.govyoutube.com It has been employed in the stereoselective reduction of diketones to their corresponding ketoalcohols. nih.gov The efficiency of these reductions can be influenced by factors such as medium composition, pH, and glucose concentration. nih.gov The growth and metabolic processes of Saccharomyces cerevisiae are complex and have been the subject of extensive research. nih.gov
| Microorganism | Substrate | Product | Yield | Diastereomeric/Enantiomeric Excess | Reference |
| Lactobacillus kefir DSM 20587 | This compound | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | 47.5% | >99% ee at C(3) and C(5) | nih.gov |
| Saccharomyces cerevisiae | Bicyclic diketone | (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octane-2-one | - | - | nih.gov |
Stereoselective Transformations and Chiral Pool Applications of Tert Butyl 6 Chloro 3,5 Dioxohexanoate
Asymmetric Reduction of tert-Butyl 6-chloro-3,5-dioxohexanoate to tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH)
The asymmetric reduction of this compound (also referred to as CDOH) to produce the optically pure tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) is a key transformation. nih.gov This reaction establishes a crucial chiral center at the C5 position, which is essential for the biological activity of the final pharmaceutical products. researchgate.net The synthesis of (S)-CHOH is the first step in a two-step bioreduction process to create the dihydroxyhexanoate side chain of statins. nih.gov
Enzymatic systems, particularly those employing ketoreductases or alcohol dehydrogenases, are highly effective for this transformation due to their inherent stereoselectivity. These biocatalytic methods are favored over traditional chemical synthesis for their high efficiency, reduced environmental impact, and operation under mild conditions. researchgate.net
Research has identified that alcohol dehydrogenases from Lactobacillus brevis (LbADH) and Lactobacillus kefir (LkADH) are particularly effective in catalyzing the asymmetric reduction of this compound to the desired (S)-CHOH enantiomer. researchgate.netnih.gov LbADH, a well-studied R-specific alcohol dehydrogenase, is known for its broad substrate range and high enantioselectivity in reducing prochiral ketones. researchgate.net Similarly, LkADH has demonstrated the requisite catalytic activity for this specific transformation. nih.gov However, the wild-type LkADH exhibits relatively low specific activity towards this substrate compared to LbADH and engineered variants. nih.gov
To improve the catalytic performance for industrial applications, protein engineering has been employed to enhance the activity of wild-type enzymes. A notable success is the development of a tetrad mutant of LkADH, designated LkTADH (with mutations A94T/F147L/L199H/A202L). researchgate.netnih.gov This engineered variant has shown significantly improved catalytic efficiency in the bioreduction of this compound. researchgate.net
The specific activity of LkTADH was found to be 1.27 U/mg, which represents a 3.7-fold improvement over LbADH (0.34 U/mg) and a remarkable 42-fold improvement over the wild-type LkADH (0.03 U/mg). nih.gov Homology modeling and docking analyses suggest that the mutations in LkTADH lead to a more favorable binding and catalytic orientation for the substrate. nih.gov
Table 1: Comparison of Specific Activity of ADH Enzymes on this compound
| Enzyme | Specific Activity (U/mg) | Fold Improvement (vs. LkADH) | Source |
| Lactobacillus kefir ADH (LkADH) | 0.03 | 1x | nih.gov |
| Lactobacillus brevis ADH (LbADH) | 0.34 | 11.3x | nih.gov |
| LkADH Mutant (LkTADH) | 1.27 | 42x | nih.gov |
Optimizing the bioreduction process is critical to maximizing yield and efficiency while overcoming challenges such as substrate instability and enzyme inhibition. nih.gov For the reduction of this compound, key parameters including pH, temperature, and substrate concentration have been systematically optimized. nih.govnih.gov
The optimal reaction conditions for the LkTADH-catalyzed reduction were determined to be a pH of 5.5 and a temperature of 20°C. researchgate.net A significant challenge in this process is the poor stability of the substrate in aqueous solutions and partial substrate inhibition of the enzyme at higher concentrations. nih.gov To address this, a fed-batch strategy is often employed, which involves the gradual feeding of the substrate to maintain a low and stable concentration throughout the reaction. This approach successfully minimized substrate degradation and enzyme inhibition. nih.gov
Using a fed-batch process with whole E. coli cells expressing LkTADH, a final substrate concentration of 100 g/L (427 mM) was converted to (S)-CHOH with a 94% yield and an enantiomeric excess (e.e.) of 99.5% after 38 hours. nih.gov This optimized process achieved a space-time yield of 10.6 mmol/L/h. researchgate.netnih.gov
Table 2: Optimized Process Parameters for (S)-CHOH Production using LkTADH
| Parameter | Optimal Value/Strategy | Rationale/Outcome | Source |
| Biocatalyst | Whole cells expressing LkTADH | High catalytic activity | nih.gov |
| pH | 5.5 | Optimal enzyme activity and substrate stability | researchgate.net |
| Temperature | 20°C | Balances enzyme activity with substrate stability | researchgate.net |
| Substrate Feed | Fed-batch strategy | Overcomes substrate inhibition and instability | nih.gov |
| Cofactor | NADP+ | Required by the dehydrogenase | nih.gov |
| Regeneration | Glucose Dehydrogenase (GDH) | High turnover number (16,060 mol/mol), cost reduction | nih.govnih.gov |
| Yield | 94% | High conversion to product | nih.gov |
| Enantiomeric Excess | 99.5% | Excellent stereoselectivity | nih.gov |
Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve transformations that are difficult to accomplish by either method alone. In the context of producing chiral alcohols like (S)-CHOH, a key chemoenzymatic strategy involves the use of multi-enzyme systems for efficient cofactor regeneration. nih.govnih.gov
The reduction of this compound is dependent on an alcohol dehydrogenase that requires a reduced nicotinamide (B372718) cofactor (NADPH). The high cost of this cofactor makes its stoichiometric use impractical for large-scale synthesis. nih.gov A widely adopted chemoenzymatic solution is the creation of a coupled-enzyme system where a second enzyme, glucose dehydrogenase (GDH), is used to regenerate NADPH in situ. nih.gov In this system, glucose acts as the ultimate reducing agent, being oxidized by GDH to gluconic acid, which in turn reduces NADP+ to NADPH. The regenerated NADPH is then consumed by the primary alcohol dehydrogenase to reduce the target ketone. This approach, often performed in a single pot with whole cells co-expressing both enzymes, integrates a chemical regeneration step (the oxidation of glucose) with the enzymatic reduction, thereby ensuring stereocontrol while enhancing economic feasibility. nih.govresearchgate.net
Another advanced approach involves the co-immobilization of the carbonyl reductase and the cofactor (e.g., NADP+) onto a solid support, creating a self-sufficient biocatalyst that can be easily recovered and reused, further streamlining the process.
While various microorganisms are used for the asymmetric reduction of ketones, detailed studies on the specific regio- and enantioselective reduction of this compound using baker's yeast (Saccharomyces cerevisiae) are not prominently featured in the available scientific literature. Research has largely concentrated on the efficacy of isolated and engineered enzymes from Lactobacillus species for this particular transformation.
Enzyme-Catalyzed Enantioselective Reduction Systems
Diastereoselective Reduction of tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate to tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH)
The synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, commonly referred to as (3R,5S)-CDHH, is a critical step in the production of high-value pharmaceuticals. nih.govnih.govnih.gov This chiral diol serves as a key intermediate for the side chains of widely used cholesterol-lowering drugs. nih.govnih.govresearchgate.net The primary route to (3R,5S)-CDHH involves the highly specific diastereoselective reduction of its precursor, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH). nih.govnih.govnih.gov Achieving the desired (3R,5S) stereochemistry with high purity is paramount, and various catalytic methods, particularly enzymatic and transition-metal-catalyzed approaches, have been developed to meet this challenge. These methods offer significant advantages in terms of stereoselectivity, efficiency, and sustainability compared to traditional chemical routes. researchgate.netresearchgate.net
Carbonyl Reductase-Mediated Diastereoselective Synthesis
Biocatalysis using carbonyl reductases (KREDs) has emerged as a leading strategy for producing (3R,5S)-CDHH due to its exceptional enantioselectivity, mild reaction conditions, and environmental compatibility. nih.govresearchgate.net These enzymes catalyze the reduction of the C3-keto group of (S)-CHOH, precisely establishing the required (3R) stereocenter to yield the desired (3R,5S)-diol. nih.gov The economic viability of this process is often enhanced by coupling the main reaction with a cofactor regeneration system, as the enzymes typically depend on expensive nicotinamide cofactors like NADPH or NADH. nih.govnih.gov
The search for robust and highly selective enzymes has led to the identification of several promising carbonyl reductases.
A notable example is a stereoselective short-chain carbonyl reductase (SCR) which has been successfully cloned and expressed in Escherichia coli. nih.gov This recombinant SCR demonstrates high efficiency in converting (S)-CHOH to (3R,5S)-CDHH. nih.gov Its characterization revealed that it is well-suited for large-scale industrial applications, showing high activity and stability under process conditions. nih.gov The use of E. coli as an expression host is advantageous due to its rapid growth and well-understood genetics, facilitating large-scale fermentation and enzyme production. nih.gov
The table below summarizes the characteristics of these representative enzymes.
| Enzyme Source | Enzyme Type | Substrate | Product | Key Findings |
| Escherichia coli (recombinant) | Short Chain Carbonyl Reductase (SCR) | tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH) | Successfully cloned and expressed for large-scale synthesis, achieving high yield and diastereomeric excess. nih.gov |
| Rhodosporidium toruloides | Carbonyl Reductase (KRED) | tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH) | Shows excellent activity; performance is enhanced in biphasic systems or with co-solvents, leading to higher space-time yields. nih.gov |
While naturally occurring enzymes provide a strong starting point, their properties can often be enhanced for industrial purposes through protein engineering. nih.govtudelft.nl Directed evolution, a technique that mimics natural selection in the laboratory, has been instrumental in improving the activity, stability, and stereoselectivity of carbonyl reductases for (3R,5S)-CDHH synthesis. nih.gov
This process involves generating a large library of enzyme variants through methods like random mutagenesis, followed by high-throughput screening to identify mutants with desired improvements. nih.gov For instance, a synthesized stereoselective short-chain carbonyl reductase (SCR) underwent several rounds of random and site-saturation mutagenesis. nih.gov This effort led to the identification of the double mutant mut-Phe145Tyr/Thr152Ser, which exhibited an 8.07-fold improvement in catalytic efficiency (kcat/Km) for the conversion of (S)-CHOH compared to the parent enzyme. nih.gov This engineered variant was capable of converting a high concentration of substrate (500 g/L) with over 99% yield and greater than 99% enantiomeric excess (e.e.). nih.gov
Structure-guided protein engineering, which uses the three-dimensional structure of an enzyme to make targeted changes, has also been successfully applied. researchgate.netnih.gov By analyzing the enzyme's active site and substrate binding modes, researchers can make precise mutations to enhance performance. researchgate.net This approach not only improves catalytic activity but can also increase enzyme stability or alter substrate specificity as needed. researchgate.net The combination of computational design and laboratory evolution accelerates the development of highly efficient biocatalysts tailored for specific industrial processes. acs.orgrsc.org
The following table details examples of engineered enzymes and their improved properties.
| Parent Enzyme | Engineering Method | Key Mutations | Improved Property | Fold Improvement |
| Short Chain Carbonyl Reductase (SCR) | Directed Evolution | Phe145Tyr/Thr152Ser | Catalytic Efficiency (kcat/Km) | 8.07x |
| Short Chain Carbonyl Reductase (SCR) | Directed Evolution | Phe145Met/Thr152Ser | Catalytic Efficiency (kcat/Km) | 5.11x |
| Carbonyl Reductase (LsCRM3) | Site-directed Mutagenesis | E145A | Catalytic Efficiency (kcat/Km) | 3.3x |
| Carbonyl Reductase (LsCRM3) | Site-directed Mutagenesis | E145A | Thermostability (t1/2 at 40°C) | 28.5x |
A crucial aspect of biocatalysis is demonstrating its viability at an industrial scale. nih.govnih.gov Significant research has been devoted to scaling up the enzymatic production of (3R,5S)-CDHH. nih.govnih.gov One study detailed the large-scale synthesis using the recombinant E. coli expressing a short-chain carbonyl reductase (SCR). nih.gov Fermentation was successfully conducted in 500 L and 5000 L fermenters. nih.gov The subsequent bioconversion was performed in a 5000 L bioreactor with a very high substrate concentration of 400 g/L of (S)-CHOH. nih.gov This scaled-up process resulted in a final product yield of 97.5% with a diastereomeric excess (d.e.) of 99.5%, demonstrating the industrial readiness of the biocatalytic route. nih.gov
To overcome the economic limitations imposed by the need for NADPH/NADH cofactors, strategies involving cofactor regeneration systems are essential. nih.govnih.gov One common approach is to co-express a second enzyme, such as glucose dehydrogenase (GDH), which regenerates the NADPH consumed by the carbonyl reductase. nih.gov A recombinant E. coli strain co-expressing a carbonyl reductase and GDH was able to convert 400 g/L of (S)-CHOH with a product yield of 98.5% in a 1 L bioreactor. nih.gov This system achieved a space-time yield of 1,182.3 g L⁻¹ day⁻¹, a remarkably high value for this type of coupled enzymatic system. nih.gov
Another innovative approach involves the co-immobilization of the carbonyl reductase and its NADP+ cofactor onto a solid support, creating a self-sufficient biocatalyst. nih.gov This immobilized system showed high enantioselectivity (>99% e.e.) and yield (98.54%) and could be reused for ten reaction cycles without the need for adding extra NADP+. nih.gov
The data below highlights key parameters from process scale-up studies.
| Biocatalyst System | Reactor Volume | Substrate Conc. ((S)-CHOH) | Yield | Diastereomeric/Enantiomeric Excess | Space-Time Yield |
| Recombinant E. coli with SCR | 5000 L | 400 g/L | 97.5% | 99.5% d.e. | 13.7 mM/h/g DCW |
| Recombinant E. coli with SCR and GDH | 1 L | 400 g/L | 98.5% | >99.0% e.e. | 1,182.3 g L⁻¹ day⁻¹ |
| Immobilized SCR-NADP+ | Lab Scale | Not specified | 98.54% | >99% e.e. | Not specified |
Transition Metal-Catalyzed Asymmetric Hydrogenation (e.g., using Ru[(R)-TolBINAP]Cl2)
While enzymatic methods are highly effective, transition metal-catalyzed asymmetric hydrogenation represents a powerful alternative for stereoselective ketone reduction. Ruthenium complexes featuring chiral phosphine (B1218219) ligands, such as BINAP and its derivatives, are well-established catalysts for the hydrogenation of various functional groups, including ketones. orgsyn.orgnptel.ac.in
The asymmetric hydrogenation of β-keto esters, a class of compounds to which (S)-CHOH belongs, can be achieved with high enantioselectivity using BINAP-ruthenium(II) complexes. orgsyn.org The general mechanism involves the coordination of the substrate to the chiral metal center, followed by the delivery of hydrogen from the metal to one face of the carbonyl group, dictated by the steric and electronic properties of the chiral ligand. For the reduction of (S)-CHOH, a catalyst such as one based on (R)-BINAP or a related ligand would be required to generate the (3R) alcohol.
While specific examples detailing the hydrogenation of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate using Ru[(R)-TolBINAP]Cl2 are not prevalent in the reviewed literature, the principle is well-demonstrated with similar substrates. orgsyn.orgrsc.org For example, the hydrogenation of methyl 3-oxobutanoate using an (R)-BINAP-Ru(II) complex proceeds at 100°C under 4 atm of hydrogen pressure to yield (R)-methyl 3-hydroxybutanoate. orgsyn.org This established reactivity suggests that similar conditions could be adapted for the synthesis of (3R,5S)-CDHH, providing a viable chemical catalysis route to this important chiral intermediate.
Stereoselective Reduction using Borane (B79455) Complexes and Metal Hydrides
Stereoselective reductions using metal hydrides and borane complexes are a cornerstone of modern organic synthesis. The reduction of ketones can be directed by chiral auxiliaries or reagents to favor the formation of one stereoisomer over another.
The reduction of prochiral ketones using reagents like sodium borohydride (B1222165) (NaBH₄) is a common method. nih.gov However, without a chiral influence, this typically results in a racemic mixture of alcohols. To achieve diastereoselectivity in the reduction of (S)-CHOH, the reaction can be influenced by the existing stereocenter at C5. This substrate-controlled reduction often follows Felkin-Anh or chelation-controlled models. In chelation control, a metal ion coordinates to both the C5-hydroxyl and the C3-keto oxygen, creating a rigid cyclic intermediate. The hydride reagent then attacks from the less sterically hindered face, leading to the formation of the syn-diol, which in this case is the desired (3R,5S)-CDHH.
While specific, high-yielding examples for the reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate using simple borohydrides were not found in the initial search, this fundamental approach remains a potential, albeit likely less selective, alternative to the highly optimized enzymatic and transition-metal-catalyzed methods.
Selective Ketalization and Protection Group Strategies for Chiral Intermediates
The formation of a cyclic ketal, specifically an acetonide from the reaction with a ketone or its equivalent, is a widely employed strategy for the protection of 1,2- and 1,3-diols. chem-station.compearson.commendeley.comiosrjournals.org In the context of chiral intermediates derived from this compound, the formation of an acetonide serves to protect the syn-1,3-diol in a single, efficient step. This protection is crucial for subsequent chemical manipulations in the synthesis of complex molecules like rosuvastatin (B1679574). researchgate.netresearchgate.netresearchgate.net
A notable application of this strategy is the selective ketalization of a diastereomeric mixture of tert-butyl 6-chloro-3,5-dihydroxyhexanoate. Research has demonstrated that it is possible to selectively protect the desired (3R,5S)-diol from a mixture containing other diastereomers. This selective protection is a key advantage as it can potentially simplify the purification process of the chiral diol. google.com
Detailed research findings have outlined specific conditions for this transformation. In one method, the diol is reacted with 2,2-dimethoxypropane (B42991) in the presence of a catalytic amount of (D)-camphor-10-sulfonic acid. This reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) at a moderately elevated temperature. google.com The resulting product is tert-butyl 2-((4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, a key intermediate where the 1,3-diol is masked as a stable six-membered cyclic acetonide. google.comnih.govsynthinkchemicals.combldpharm.com
Table 1: Reaction Conditions for the Selective Ketalization of tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
| Reagent/Catalyst | Solvent | Temperature | Product | Reference |
| 2,2-Dimethoxypropane / (D)-Camphor-10-sulfonic acid | Dichloromethane | 40 °C | tert-Butyl 2-((4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | google.com |
This acetonide protection strategy offers several advantages. It is a high-yielding reaction that proceeds under relatively mild conditions. The resulting cyclic ketal is stable to a wide range of reaction conditions that may be required for modifying other parts of the molecule, such as nucleophilic substitution of the chloride or transformations involving the ester group. Furthermore, the acetonide can be readily removed under acidic conditions to regenerate the diol functionality when it is no longer needed. utsouthwestern.edubham.ac.ukorganic-chemistry.org
While acetonide formation is a prevalent and effective strategy, other protecting groups can also be considered for the hydroxyl functionalities of chiral intermediates derived from this compound. The choice of protecting group is often dictated by the specific synthetic route and the orthogonality required for sequential deprotection steps. bham.ac.uk
Silyl (B83357) Ethers: Silyl ethers are another major class of protecting groups for alcohols. utsouthwestern.edu In the synthesis of statins, including rosuvastatin, silyl ethers such as tert-butyldimethylsilyl (TBDMS) are commonly used to protect hydroxyl groups. google.comwjpmr.com The TBDMS group is known for its stability under a variety of non-acidic conditions and can be selectively removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).
In the context of the chiral diol intermediate, it would be possible to protect both hydroxyl groups as their corresponding TBDMS ethers. This would involve reacting the diol with a silylating agent like tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. While this would protect the hydroxyls, it would require two separate protection steps if the hydroxyls were to be differentiated, or it would protect both simultaneously. The acetonide formation is often more atom-economical and efficient for protecting a 1,3-diol in a single step.
Table 2: Comparison of Common Protecting Groups for 1,3-Diols
| Protecting Group | Formation Reagents | Deprotection Conditions | Stability | Reference |
| Acetonide | Acetone (B3395972) or 2,2-dimethoxypropane, acid catalyst | Acidic conditions (e.g., aqueous HCl) | Basic and reductive conditions | chem-station.comiosrjournals.org |
| Benzylidene Acetal | Benzaldehyde, acid catalyst | Acidic conditions, hydrogenolysis | Basic and reductive conditions | youtube.com |
| Silyl Ethers (e.g., TBDMS) | Silyl chloride (e.g., TBDMSCl), base (e.g., imidazole) | Fluoride source (e.g., TBAF), acidic conditions | Basic and many oxidative/reductive conditions | utsouthwestern.edugoogle.com |
The strategic application of these protecting groups is fundamental to the successful use of this compound as a chiral pool starting material. The ability to selectively mask and unmask the diol functionality of its chiral derivatives allows for the precise and efficient construction of complex and medicinally important molecules. The development of selective ketalization procedures, in particular, has provided a robust and scalable method for the synthesis of key intermediates in the production of life-saving drugs.
Mechanistic Investigations and Enzyme Engineering in Biocatalysis
Substrate-Enzyme Recognition and Catalytic Mechanisms of Relevant Reductases
The asymmetric reduction of the prochiral diketone, tert-butyl 6-chloro-3,5-dioxohexanoate, is predominantly catalyzed by alcohol dehydrogenases (ADHs) and carbonyl reductases (CRs), often belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govnih.govsemanticscholar.org These enzymes facilitate the stereoselective transfer of a hydride from a nicotinamide (B372718) cofactor (NADH or NADPH) to one of the carbonyl groups of the substrate.
The catalytic mechanism of SDRs typically involves a conserved catalytic triad (B1167595) of Ser-Tyr-Lys. In the reduction of a ketone, the tyrosine residue acts as a general acid, protonating the carbonyl oxygen as a hydride is transferred from the nicotinamide cofactor to the carbonyl carbon. nih.gov The substrate binds in a specific orientation within the enzyme's active site, which is lined with both hydrophobic and hydrophilic amino acid residues. This precise positioning dictates the stereochemical outcome of the reduction. For instance, in the reduction of β-keto esters, the enzyme selectively reduces one of the carbonyl groups, leading to the formation of a chiral hydroxy ester. nih.gov
Alcohol dehydrogenases, such as those from Lactobacillus species, have demonstrated significant activity in the reduction of this compound. nih.govresearchgate.net The kinetic mechanism of these enzymes can be complex, sometimes following an ordered sequential mechanism where the cofactor binds first, followed by the substrate. nih.gov In some cases, the mechanism can be influenced by the concentrations of both the substrate and the cofactor. nih.gov
Molecular Modeling and Docking Analyses for Rational Enzyme Design
Rational enzyme design, guided by molecular modeling and docking studies, has been instrumental in enhancing the catalytic efficiency and stereoselectivity of reductases for the synthesis of this compound derivatives. nih.gov These computational approaches provide insights into the molecular basis of substrate recognition and catalysis, enabling targeted modifications of the enzyme's active site.
A notable example is the engineering of an alcohol dehydrogenase from Lactobacillus kefir (LkADH). Homology modeling and docking analyses were employed to understand the structural basis for its catalytic activity towards this compound. nih.gov These studies informed the selection of specific amino acid residues for site-directed and random mutagenesis.
A tetrad mutant of LkADH, designated LkTADH (A94T/F147L/L199H/A202L), was developed and showed a significant improvement in specific activity compared to the wild-type enzyme. nih.govresearchgate.net The mutations likely reshaped the substrate-binding pocket to better accommodate the bulky tert-butyl ester group and the chloro-substituted chain of the substrate, thereby facilitating a more efficient catalytic turnover.
Below is a table summarizing the impact of mutations on the specific activity of LkADH towards this compound (CDOH).
| Enzyme Variant | Specific Activity (U/mg) towards CDOH | Fold Improvement vs. Wild-Type LkADH |
| Wild-Type LkADH | 0.03 nih.gov | 1 |
| LbADH (Lactobacillus brevis) | 0.34 nih.gov | 11.3 |
| LkTADH (A94T/F147L/L199H/A202L) | 1.27 nih.gov | 42.3 |
Strategies for Overcoming Biocatalytic Challenges
Several challenges can impede the efficiency of the biocatalytic reduction of this compound. These include substrate inhibition and the poor aqueous stability of the substrate. nih.gov
Substrate Inhibition: At high concentrations, this compound can act as an inhibitor of the reductase enzyme, leading to a decrease in the reaction rate. nih.gov This phenomenon is common in enzyme kinetics and can occur through various mechanisms, such as the formation of a non-productive enzyme-substrate complex. nih.govnih.gov To mitigate substrate inhibition, a fed-batch strategy has been successfully implemented. nih.govproquest.comnih.gov This approach involves the gradual feeding of the substrate into the reaction mixture, maintaining a low and optimal substrate concentration throughout the process. This strategy has been shown to achieve high product yields and enantiomeric excess in the reduction of this compound. nih.govproquest.com
Optimization of Cofactor Regeneration Systems
The high cost of nicotinamide cofactors (NADH and NADPH) necessitates the implementation of an efficient in situ regeneration system for the large-scale application of reductase-catalyzed reactions. bohrium.comnih.gov
Glucose Dehydrogenase Coupling: A widely adopted strategy is to couple the primary reductase reaction with a secondary dehydrogenase that regenerates the consumed cofactor. researchgate.netnih.govmdpi.com Glucose dehydrogenase (GDH) is an excellent candidate for this purpose as it utilizes the inexpensive substrate glucose to reduce NAD(P)+ to NAD(P)H. researchgate.netnih.gov Recombinant E. coli strains co-expressing a carbonyl reductase and a glucose dehydrogenase have been constructed for the efficient production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. researchgate.net This coupled system has achieved high substrate conversion and product yields. researchgate.net The stability of GDH in the presence of organic co-solvents and hydrophobic substrates can be further enhanced through directed evolution. nih.gov
Solvent-Mediated Regeneration: In some systems, the regeneration of the cofactor can be achieved using a co-solvent that also serves as a substrate for a secondary alcohol dehydrogenase activity of the primary enzyme or a separate enzyme. For example, isopropanol (B130326) can be used as a co-solvent, and its oxidation to acetone (B3395972) can be coupled to the regeneration of NADPH. bohrium.com
Self-Sufficient Biocatalysts: To streamline the process and reduce costs, self-sufficient biocatalysts have been developed. bohrium.comrsc.org One approach involves the co-immobilization of the carbonyl reductase and the cofactor (NADP+) onto a solid support, such as an amino resin. bohrium.com This creates a self-contained system where the cofactor is continuously recycled in close proximity to the active site of the reductase. Such immobilized systems have demonstrated high stability and reusability over multiple reaction cycles. bohrium.commdpi.com
The table below summarizes various cofactor regeneration strategies employed in the biocatalytic reduction of this compound and related compounds.
| Regeneration Strategy | Key Components | Advantages | Reference(s) |
| Enzyme-Coupled System | Carbonyl Reductase, Glucose Dehydrogenase (GDH), Glucose | High conversion and yield, readily available components. | researchgate.netnih.gov |
| Solvent-Mediated System | Carbonyl Reductase, Isopropanol | Simple system, co-solvent acts as regenerating substrate. | bohrium.com |
| Self-Sufficient Immobilized System | Co-immobilized Carbonyl Reductase and NADP+ | High stability, reusability, no need for external cofactor addition. | bohrium.commdpi.com |
Advanced Applications As a Key Intermediate in Pharmaceutical Synthesis
Strategic Intermediate in HMG-CoA Reductase Inhibitor (Statin) Synthesis
Statins, a class of drugs that inhibit the enzyme HMG-CoA reductase, are crucial for managing hypercholesterolemia. smolecule.com A common structural feature of many synthetic statins is a chiral dihydroxyheptanoic acid side chain, which is essential for their therapeutic activity. researchgate.net The synthesis of this specific side chain with the correct stereochemistry is a primary challenge in the manufacturing of these drugs. researchgate.net tert-Butyl 6-chloro-3,5-dioxohexanoate serves as a valuable precursor for this critical side chain. Through stereoselective reduction of its ketone functionalities, it is converted into chiral dihydroxy intermediates, such as tert-butyl (3R, 5S)-6-chloro-3,5-dihydroxyhexanoate. nih.gov This dihydroxy intermediate is a cornerstone for building the side chains of major statins. nih.gov
Essential Synthon for Rosuvastatin (B1679574) Synthesis
In the synthesis of Rosuvastatin, this compound is considered an essential synthon. smolecule.com The synthesis pathway involves the asymmetric reduction of the diketone to produce the chiral intermediate, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. nih.govtcichemicals.com This intermediate contains the necessary (3R,5S) stereochemistry required for Rosuvastatin's biological activity. nih.gov The chloro- group at the C-6 position is particularly important as it can be readily displaced to introduce other functional groups needed for the final structure of Rosuvastatin. smolecule.com Numerous research efforts have focused on optimizing the conversion of this compound into this key dihydroxy intermediate using various chemical and enzymatic methods, highlighting its central role in the commercial production of Rosuvastatin. nih.govtcichemicals.com
Intermediate in the Production of Other Statin Pharmaceuticals (e.g., Pitavastatin, Cerivastatin, Fluvastatin)
The structural motif provided by this compound is fundamental to the side chain of many HMG-CoA reductase inhibitors. google.com Consequently, it and its derivatives are valuable intermediates in the synthesis of a range of statin drugs beyond Atorvastatin (B1662188) and Rosuvastatin, including Cerivastatin and Fluvastatin. google.com While specific synthetic routes for Pitavastatin often utilize structurally similar, but distinct, intermediates like (3R,5S)-tert-butyl 3,5-dimethoxy-6-oxohexanoate, the underlying strategy of using a six-carbon chain precursor to build the characteristic statin side chain remains consistent. The versatility of the chloro-dioxo-hexanoate framework allows for various chemical modifications, making it a valuable platform for developing both existing and novel statin derivatives. smolecule.com
Potential in the Synthesis of Other Chiral Building Blocks
Beyond its established role in statin synthesis, the chemical structure of this compound offers significant potential for the creation of other valuable chiral building blocks. Chiral synthons are fundamental components in the asymmetric synthesis of many pharmaceuticals and fine chemicals. smolecule.comnih.gov
The compound features multiple reactive sites that can be selectively manipulated:
Diketone Functionality : The two ketone groups can be stereoselectively reduced to form various syn- and anti-diol isomers, providing access to a range of chiral dihydroxy fragments.
Active Methylene (B1212753) Group : The methylene group situated between the two carbonyls is acidic and can be a site for various C-C bond-forming reactions.
Chloro Group : The terminal chlorine atom serves as a good leaving group, allowing for nucleophilic substitution reactions to introduce a wide array of different functionalities.
tert-Butyl Ester : This bulky ester group provides protection for the carboxylic acid functionality and can be removed under specific conditions during a synthetic sequence.
This combination of functional groups makes this compound a versatile starting material. By applying different synthetic methodologies, it can be converted into a variety of chiral lactones, amino acids, and polyhydroxylated fragments, which are key structural motifs in many biologically active molecules. While its application has been overwhelmingly focused on statin drugs, its potential as a precursor for other complex chiral molecules remains a promising area for future synthetic exploration.
Future Perspectives and Emerging Research Avenues
Development of Novel Biocatalysts and Biotransformation Pathways
The biocatalytic reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH) is a critical step in the synthesis of statin side chains. researchgate.netnih.gov Future progress hinges on the discovery and engineering of more robust and efficient enzymes.
Exploration of Diverse Microbial Sources for Novel Enzyme Discovery
The search for novel biocatalysts is expanding into a wide array of microbial ecosystems. While alcohol dehydrogenases from species like Lactobacillus brevis (LbADH) and Lactobacillus kefir (LkADH) are the most studied enzymes for the asymmetric reduction of CDOH, researchers are actively screening other microorganisms for enzymes with superior characteristics. researchgate.netnih.gov
The gut mycobiome, for instance, represents a largely untapped reservoir of fungal species with diverse metabolic capabilities. acm.or.kr Fungi such as Saccharomyces cerevisiae have demonstrated the ability to perform regioselective reductions of complex substrates like CDOH to produce hydroxy keto esters, which are vital intermediates in statin synthesis. acm.or.krresearchgate.net The exploration of such environments is crucial for identifying enzymes that may offer different substrate specificities, higher stereoselectivity, or greater stability under industrial process conditions. The goal is to build a larger enzymatic toolbox, moving beyond the currently known LbADH and LkADH, to find biocatalysts that can perform these transformations with even greater efficiency and precision. researchgate.net
Table 1: Microbial Sources for Biotransformation of this compound and Related Compounds
| Microbial Source | Enzyme/System | Transformation | Product | Reference |
|---|---|---|---|---|
| Lactobacillus kefir | Alcohol Dehydrogenase (LkADH) | Asymmetric reduction of CDOH | tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) | researchgate.netnih.gov |
| Lactobacillus brevis | Alcohol Dehydrogenase (LbADH) | Asymmetric reduction of CDOH | tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) | researchgate.netresearchgate.net |
| Saccharomyces cerevisiae (Baker's Yeast) | Reductase enzymes | Regioselective reduction of CDOH | tert-Butyl (R)-6-chloro-5-hydroxy-3-oxohexanoate | acm.or.krresearchgate.net |
Synthetic Biology Approaches for Metabolic Pathway Engineering in Host Organisms
Synthetic biology offers powerful tools to re-engineer microorganisms into optimized "cell factories." A significant breakthrough has been the use of protein engineering to enhance the catalytic properties of existing enzymes. acs.org For example, a tetrad mutant of Lactobacillus kefir alcohol dehydrogenase (LkTADH) was created that exhibited a 42-fold improvement in specific activity towards CDOH compared to the wild-type enzyme. researchgate.netnih.gov This engineered enzyme significantly boosts the efficiency of converting CDOH into its valuable hydroxylated derivative, (S)-CHOH. researchgate.net
Integration of Chemoenzymatic Cascades for Enhanced Process Efficiency
Combining the high selectivity of biocatalysts with the versatility of traditional chemical reactions in chemoenzymatic cascades is a promising strategy for streamlining complex syntheses. acs.org In the context of CDOH, this involves using an enzymatic reduction as a key step within a multi-step chemical pathway. researchgate.net
For instance, the synthesis of advanced statin side-chain building blocks can be achieved by first performing a highly regio- and enantioselective enzymatic reduction of CDOH to an enantiopure hydroxy-oxoester. researchgate.net This biologically produced chiral intermediate can then be subjected to further chemical modifications, such as chain elongation, to yield more complex structures. researchgate.net Researchers are also developing one-pot, multi-enzyme cascade reactions. These systems, where the product of one enzyme serves as the substrate for the next, minimize the need for isolating intermediates, thereby reducing waste, saving time, and lowering environmental impact. researchgate.net The development of such integrated cascades is a key area of research for making the synthesis of pharmaceuticals more efficient and sustainable. researchgate.net
Sustainable Manufacturing Innovations in Chemical and Biocatalytic Processes
The principles of green chemistry are increasingly influencing the design of manufacturing processes for fine chemicals. Biocatalysis is inherently advantageous in this regard, as it utilizes renewable catalysts (enzymes) and typically operates under mild conditions of temperature and pressure in aqueous solutions. researchgate.netannualreviews.org
Table 2: Comparison of Process Strategies for Biocatalytic Reduction of CDOH
| Strategy | Description | Advantages | Reference |
|---|---|---|---|
| Whole-Cell Biocatalysis | Uses intact microbial cells (e.g., Lactobacillus kefir) containing the desired enzyme. | No enzyme purification needed; inherent cofactor regeneration. | researchgate.netvdoc.pub |
| Fed-Batch Reaction | Substrate (CDOH) is added incrementally to the reaction vessel over time. | Overcomes substrate instability and inhibition; allows for high final product concentration. | researchgate.netnih.gov |
| Engineered Enzymes | Utilizes mutant enzymes (e.g., LkTADH) with enhanced catalytic activity and stability. | Higher reaction rates, improved specific activity, and greater process efficiency. | researchgate.netnih.gov |
| Ionic Liquid Co-solvents | Employs ionic liquids in the reaction medium. | Can improve substrate solubility and enhance yield and enantioselectivity. | rsc.org |
Exploration of Advanced Derivatives for Broader Synthetic Utility
Research is not limited to optimizing the synthesis of known derivatives of CDOH but also extends to creating novel analogues with broader applications. By modifying the starting material, a range of valuable chiral building blocks can be accessed. For example, the synthesis and subsequent enzymatic reduction of related diketones, such as tert-butyl 6-bromo-3,5-dioxohexanoate and the corresponding 6-hydroxy compound, have been successfully demonstrated. researchgate.net
The alcohol dehydrogenase from Lactobacillus brevis can reduce these different 6-substituted diketones with high regio- and enantioselectivity, producing a variety of (5S)-5-hydroxy-3-oxo products. researchgate.net These products, including the primary derivative tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) and the further reduced tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH), are themselves key chiral intermediates for blockbuster drugs like atorvastatin (B1662188) and rosuvastatin (B1679574). researchgate.netresearchgate.net The ability to generate a library of such chiral synthons through a combination of chemical synthesis and enzymatic transformation significantly expands the synthetic utility of this class of compounds, opening doors for the development of new pharmaceuticals and other fine chemicals.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-Butyl 6-chloro-3,5-dioxohexanoate in laboratory settings?
- Methodological Answer : The compound can be synthesized via biocatalytic asymmetric reduction using immobilized carbonyl reductase (CR) coupled with glucose dehydrogenase (GDH) for NADPH cofactor regeneration. Key steps include:
- Co-immobilization of CR and GDH on a silica-based carrier to enhance enzyme stability and recycling.
- Optimization of reaction conditions (pH 7.0, 30°C, 12-hr reaction time) to achieve >98% enantiomeric excess (ee) for the (3R,5S)-isomer.
- Use of glucose as a co-substrate for continuous cofactor regeneration .
Q. How should researchers handle and store tert-Butyl 6-chloro-3,5-dioxohexanoate to ensure stability?
- Methodological Answer :
- Storage : Store at < -20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or oxidation.
- Handling : Use inert gas (N₂/Ar) purging during weighing and reaction setup to avoid moisture absorption.
- Safety : Follow GHS protocols for flammable/volatile organics (e.g., H220, H304) and employ fume hoods for aerosol mitigation .
Q. What analytical techniques are critical for characterizing tert-Butyl 6-chloro-3,5-dioxohexanoate?
- Methodological Answer :
- HPLC-MS : For purity assessment and detection of byproducts (e.g., dechlorinated intermediates).
- Chiral GC : To determine enantiomeric excess (ee) using chiral stationary phases (e.g., β-cyclodextrin derivatives).
- NMR (¹H/¹³C) : Confirm structural integrity, particularly the stereochemistry at C3 and C5 positions .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of tert-Butyl 6-chloro-3,5-dioxohexanoate?
- Methodological Answer :
- Use quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps in the reduction of diketone intermediates.
- Apply ICReDD’s reaction path search algorithms to predict optimal solvent systems (e.g., aqueous-organic biphasic systems) and reduce trial-and-error experimentation .
- Example Workflow :
| Step | Method | Outcome |
|---|---|---|
| 1 | DFT-based transition state analysis | Identified water as a proton shuttle in CR-mediated reduction |
| 2 | Solvent screening (COSMO-RS) | Predicted 20% improved yield in tert-butanol/water vs. pure buffer |
Q. What experimental design strategies are effective in resolving enantiomeric excess challenges during asymmetric synthesis?
- Methodological Answer :
- Factorial Design : Test interactions between variables (e.g., temperature, pH, enzyme loading) to identify dominant factors affecting ee.
- Example: A 2³ factorial design revealed that pH (p < 0.01) and co-immobilization ratio (CR:GDH = 1:2, p < 0.05) significantly impact stereoselectivity .
- Continuous-Flow Systems : Implement membrane reactors to separate products and recycle enzymes, achieving space-time yields of 120 g/L/day .
Q. How can data contradictions in spectroscopic analysis (e.g., NMR vs. MS) be systematically addressed?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
